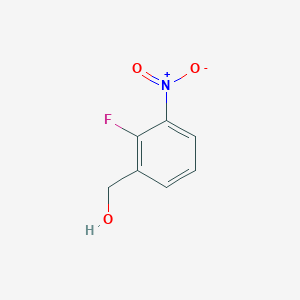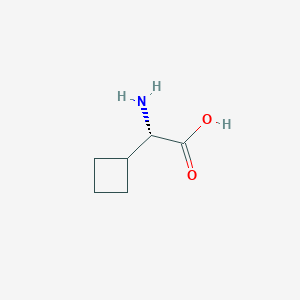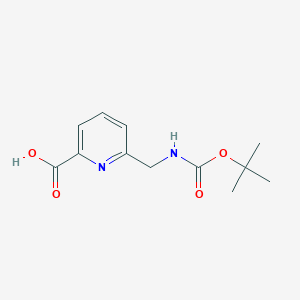![molecular formula C16H16N4OS B1387288 {4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine CAS No. 1170638-37-5](/img/structure/B1387288.png)
{4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine
描述
{4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine is a complex organic compound that features a pyrrolidine ring, an imidazo[2,1-b][1,3]thiazole core, and a phenylamine group
作用机制
Target of Action
Compounds with similar structures, such as imidazothiazoles, have been found to interact with a variety of targets, including enzymes, receptors, and proteins .
Mode of Action
It’s known that the pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological processes, including inflammation, pain perception, and cancer cell proliferation .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound’s structure could potentially influence these properties, as it has been found to modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化分析
Biochemical Properties
{4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as kinases and proteases. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. For instance, the pyrrolidine ring in the compound can enhance binding affinity through hydrophobic interactions and hydrogen bonding .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect pathways such as the MAPK/ERK pathway, leading to altered gene expression profiles and changes in cellular metabolism. Additionally, the compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, it can inhibit kinases by occupying the ATP-binding site, thereby preventing phosphorylation events crucial for cell signaling . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings underscore the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its biotransformation and clearance from the body. The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization is essential for its role in modulating gene expression and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of {4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine typically involves multi-step organic synthesis. The process begins with the formation of the imidazo[2,1-b][1,3]thiazole core, which can be achieved through the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions. The pyrrolidine ring is then introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group. Finally, the phenylamine group is attached through amination reactions, which may involve the use of palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig am
属性
IUPAC Name |
[6-(4-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c17-12-5-3-11(4-6-12)13-9-20-14(10-22-16(20)18-13)15(21)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYJRQINJJIWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




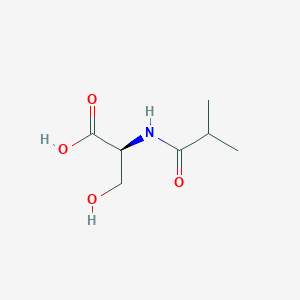
![N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]ethanamine](/img/structure/B1387210.png)
![5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1387211.png)
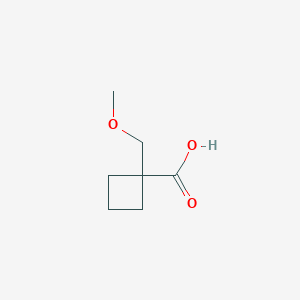
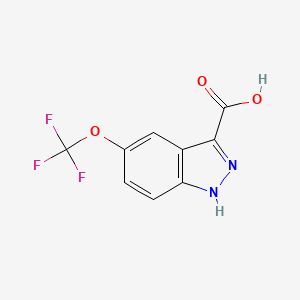
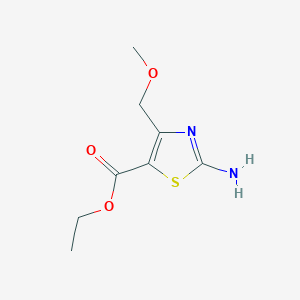
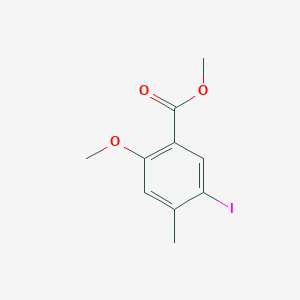
![Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1387220.png)
